molecular formula C14H14N2O2 B1268698 2-(Benzyloxy)benzohydrazide CAS No. 380335-36-4

2-(Benzyloxy)benzohydrazide

Cat. No.: B1268698
CAS No.: 380335-36-4
M. Wt: 242.27 g/mol
InChI Key: WPIKJQNXQSBHPU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)benzohydrazide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzohydrazide, where a benzyloxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Benzyloxy)benzohydrazide can be synthesized through several methods. One common approach involves the reaction of 2-(benzyloxy)benzoic acid with hydrazine hydrate. The reaction typically proceeds as follows:

    Starting Materials: 2-(Benzyloxy)benzoic acid and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions.

    Procedure: The 2-(benzyloxy)benzoic acid is dissolved in ethanol, and hydrazine hydrate is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzohydrazones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzohydrazones, while reduction can produce amines.

Scientific Research Applications

2-(Benzyloxy)benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with potential anti-cancer and anti-bacterial properties.

    Materials Science: The compound is used in the development of novel materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)benzohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromo-N’-(5-bromo-2-hydroxybenzylidene)benzohydrazide: This compound has similar structural features but includes bromine atoms, which can alter its reactivity and biological activity.

    N’-(4-(prop-2-yn-1-yloxy)benzylidene)benzohydrazide: This compound has a prop-2-yn-1-yloxy group instead of a benzyloxy group, which can affect its chemical properties and applications.

Uniqueness

2-(Benzyloxy)benzohydrazide is unique due to its specific benzyloxy substitution, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenylmethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-4-5-9-13(12)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIKJQNXQSBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359068
Record name 2-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380335-36-4
Record name 2-(benzyloxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 2-(Benzyloxy)benzohydrazide derivatives interact with cancer cells to exert their anticancer effects?

A: Research indicates that certain this compound derivatives target the β-catenin/CD44/Nanog axis in colon cancer cells []. This axis plays a crucial role in cancer stem cell survival and proliferation. By disrupting this signaling pathway, these compounds may inhibit cancer cell growth and potentially induce cell death. Further research is necessary to fully elucidate the specific mechanisms of action and downstream effects.

Q2: What challenges are associated with the delivery and formulation of this compound derivatives for therapeutic use?

A: One significant challenge is the inherently low water solubility of some this compound derivatives, such as N′-(1-dimethylaminomethyl-2-oxoindolin-3-ylidene)-2-(benzyloxy)benzohydrazide (OYB) []. This poor solubility can hinder their dissolution and absorption in the body, ultimately limiting their bioavailability and therapeutic efficacy.

Q3: How are researchers addressing the solubility issues of this compound derivatives to enhance their therapeutic potential?

A: To overcome the solubility challenge, researchers are exploring formulation strategies like solid dispersions (SD). For example, incorporating OYB with Poloxamer 188 using the fusion method significantly improved its dissolution rate []. This enhanced dissolution translated into a two-fold increase in OYB's cytotoxic effect against various cancer cell lines, including LoVo, HepG2, and MCF-7, compared to the untreated compound [].

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